1-(Difluoromethoxy)-4-naphthol
Description
1-(Difluoromethoxy)-4-naphthol is a naphthalene derivative featuring a hydroxyl (-OH) group at position 4 and a difluoromethoxy (-OCF₂H) group at position 1. This substitution pattern confers unique electronic and steric properties, making it distinct from other naphthol derivatives.
Properties
Molecular Formula |
C11H8F2O2 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-(difluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11,14H |
InChI Key |
DVXDEVWKINWVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-naphthol typically involves the introduction of the difluoromethoxy group onto the naphthol ring. One common method is the reaction of 4-naphthol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced difluoromethylation techniques, which have been optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-4-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthols.
Substitution: Formation of substituted naphthols with various functional groups.
Scientific Research Applications
1-(Difluoromethoxy)-4-naphthol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-4-naphthol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Naphthol Derivatives
*Calculated values where experimental data are unavailable.
Key Observations :
- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound is more electronegative than the hydroxyl (-OH) in 4-fluoronaphthalen-1-ol or the sulfonic acid (-SO₃H) group in derivatives. This enhances electrophilic substitution resistance but may reduce solubility in polar solvents.
- Steric Hindrance : The bulkier -OCF₂H group compared to -F or -N=N- groups could hinder reactivity at position 1, contrasting with the planar pyridylazo group in 1-(2-Pyridylazo)-4-naphthol .
Spectral and Physicochemical Properties
Table 3: Comparative Spectral Data
Key Findings :
- The -OCF₂H group in the target compound would likely show IR peaks at ~1250 cm⁻¹ (C-F) and ~1100 cm⁻¹ (C-O-C), similar to fluorinated analogs in .
- ^1H NMR shifts for aromatic protons in this compound are expected upfield (7.0–8.0 ppm) due to electron-withdrawing effects, contrasting with the downfield shifts observed in sulfonic acid derivatives .
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